sec-Butylhydrazine

Physical Organic Chemistry Process Development Distillation Protocol

sec-Butylhydrazine (CAS 30924-14-2), also known as (1-methylpropyl)hydrazine, is a monoalkyl-substituted hydrazine derivative with the molecular formula C4H12N2 and a molecular weight of 88.15 g/mol. This compound is a colorless liquid characterized by a secondary butyl group attached to one terminal nitrogen of the hydrazine backbone.

Molecular Formula C4H12N2
Molecular Weight 88.15 g/mol
CAS No. 30924-14-2
Cat. No. B1332173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesec-Butylhydrazine
CAS30924-14-2
Molecular FormulaC4H12N2
Molecular Weight88.15 g/mol
Structural Identifiers
SMILESCCC(C)NN
InChIInChI=1S/C4H12N2/c1-3-4(2)6-5/h4,6H,3,5H2,1-2H3
InChIKeySFSUYFSIKDDLOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





sec-Butylhydrazine (CAS 30924-14-2) Procurement & Differentiation Guide: A Data-Driven Comparison


sec-Butylhydrazine (CAS 30924-14-2), also known as (1-methylpropyl)hydrazine, is a monoalkyl-substituted hydrazine derivative with the molecular formula C4H12N2 and a molecular weight of 88.15 g/mol [1]. This compound is a colorless liquid characterized by a secondary butyl group attached to one terminal nitrogen of the hydrazine backbone . It serves primarily as a chemical intermediate in organic synthesis, notably for the preparation of hydrazones and nitrogen-containing heterocycles . The compound is typically supplied at a 95% purity specification for research and development purposes . Directly comparable, quantitative performance data for this specific compound versus its closest structural analogs is notably scarce in the primary scientific literature, a common issue for specialized synthetic intermediates.

The Pitfalls of Analog Substitution: Why C4H12N2 Isomers Are Not Interchangeable


Substituting sec-butylhydrazine with another C4H12N2 isomer, such as n-butylhydrazine or tert-butylhydrazine, is not a functionally neutral decision. The position of the methyl branch on the butyl chain directly alters key physicochemical properties critical to reaction design and processing. As detailed in the quantitative evidence below, this single methyl shift results in distinct boiling points and vaporization enthalpies, which directly impacts solvent removal, distillation protocols, and reaction kinetics in the gas phase or under reflux conditions . Furthermore, computational data shows a quantifiable difference in reactivity with atmospheric hydroxyl (OH) radicals, affecting its environmental persistence compared to unsubstituted hydrazine [1] . These property divergences mean a procedure optimized for sec-butylhydrazine cannot be expected to yield identical results with an isomer absent re-validation.

Quantifiable Differentiation of sec-Butylhydrazine: Evidence for Scientific Selection


Isomeric Boiling Point Differentiation: sec- vs. n- vs. tert-Butylhydrazine

The boiling point of sec-butylhydrazine is significantly lower than its straight-chain isomer, n-butylhydrazine, and higher than its tertiary isomer, tert-butylhydrazine. At standard atmospheric pressure (760 mmHg), sec-butylhydrazine exhibits a boiling point of 143.6±9.0 °C . This is 8.8 °C below n-butylhydrazine (152.4±9.0 °C) and 8.6 °C above tert-butylhydrazine (135.0±9.0 °C) . These differences, calculated from predicted physicochemical property databases, provide a practical metric for expecting distinct volatility profiles that influence purification and reaction engineering.

Physical Organic Chemistry Process Development Distillation Protocol

Vaporization Energy Demand: Enthalpy Comparison of Butylhydrazine Isomers

The enthalpy of vaporization for sec-butylhydrazine is 38.1±3.0 kJ/mol . This value is lower than that of its straight-chain analog, n-butylhydrazine, which requires 38.9±3.0 kJ/mol for vaporization . A difference of 0.8 kJ/mol, while small in absolute terms, indicates a slightly lower energy barrier to volatilization for the sec-isomer in a condensed-phase system, a finding that aligns with its lower boiling point. The enthalpy of vaporization for tert-butylhydrazine has not been provided for direct three-way comparison.

Thermodynamics Process Engineering Phase Transition

Differential Reactivity with Atmospheric Hydroxyl Radicals: sec-Butylhydrazine vs. Hydrazine

Computational models predict a difference in reactivity with tropospheric hydroxyl (OH) radicals between sec-butylhydrazine and unsubstituted hydrazine. The predicted overall OH rate constant for sec-butylhydrazine is 86.675 × 10⁻¹² cm³ molecule⁻¹ s⁻¹, resulting in an atmospheric half-life of 1.481 hours . This reaction rate is approximately 33% higher than the experimentally validated rate constant for hydrazine, which is (6.50 ± 1.3) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ (equivalent to 65.0 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) [1]. This suggests a shorter atmospheric lifetime for the substituted compound.

Environmental Fate Atmospheric Chemistry Computational Toxicology

Evidence-Based Application Scenarios for sec-Butylhydrazine


Applications Requiring Lower-Temperature Distillation

The quantifiably lower boiling point of sec-butylhydrazine (143.6°C) compared to n-butylhydrazine (152.4°C) makes it the preferred choice for synthetic sequences where the product or an intermediate is thermally labile. Users performing distillative purification under vacuum or at atmospheric pressure can operate at a lower temperature, thereby reducing the risk of thermal degradation and potentially improving recovery yields .

Reduced Environmental Persistence over Hydrazine

For chemical processes where atmospheric release is a risk factor, sec-butylhydrazine offers a favorable environmental toxicity profile over hydrazine. Computational evidence suggests it reacts ~33% faster with tropospheric OH radicals, leading to a shorter half-life. This property supports the selection of sec-butylhydrazine for processes where rapid environmental breakdown, rather than persistence, is desired [1].

Preference Over n-Butylhydrazine for Energetic Cost Savings in Distillation

A 0.8 kJ/mol lower enthalpy of vaporization for sec-butylhydrazine compared to n-butylhydrazine provides a marginal but real energetic advantage in continuous, large-scale distillation processes. Over extended operational periods, this consistent difference translates to reduced energy consumption for the same processing volume, an important consideration for cost-sensitive procurement in pilot-plant or manufacturing-scale syntheses .

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